molecular formula C13H11N5O6 B14359428 N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 91157-76-5

N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide

Cat. No.: B14359428
CAS No.: 91157-76-5
M. Wt: 333.26 g/mol
InChI Key: GSMOLWKEIYYCIW-UHFFFAOYSA-N
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Description

N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a compound that features an imidazole ring, a dinitrobenzamide moiety, and a propanone linkage. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. The nitro groups can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to its combination of an imidazole ring and a dinitrobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

91157-76-5

Molecular Formula

C13H11N5O6

Molecular Weight

333.26 g/mol

IUPAC Name

N-(1-imidazol-1-yl-1-oxopropan-2-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H11N5O6/c1-8(13(20)16-3-2-14-7-16)15-12(19)9-4-10(17(21)22)6-11(5-9)18(23)24/h2-8H,1H3,(H,15,19)

InChI Key

GSMOLWKEIYYCIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C=CN=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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